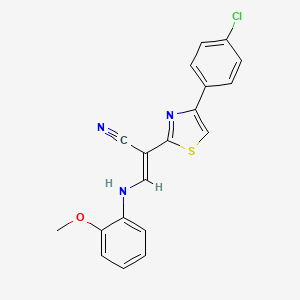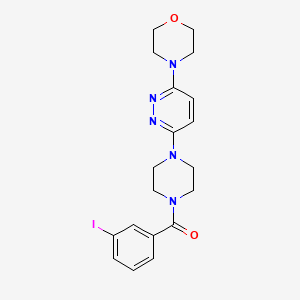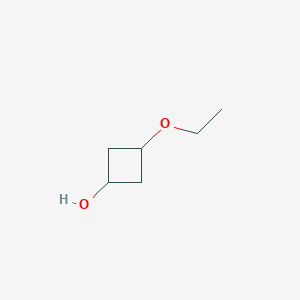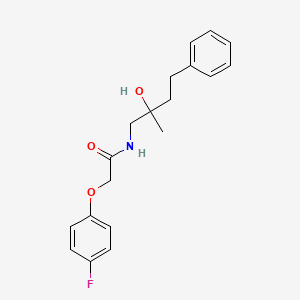![molecular formula C8H13ClN2O2 B2969096 5-[(dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride CAS No. 2171890-95-0](/img/structure/B2969096.png)
5-[(dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
5-Dimethylaminomethylene derivatives of uracil hydrochloride have been used to synthesize pyrido[2,3-d]pyrimidine-2,4-dione derivatives, showcasing the utility of such compounds in the synthesis of heterocyclic compounds, particularly in pyrimidine chemistry (Hirota, Kitade, & Senda, 1985).
Preparation of Pyrrolo[2,1-b]thiazoles
The synthesis of pyrrolo[2,1-b]thiazoles, a class of heterocyclic compounds, has been achieved using 5-aroyl-2-(dimethylamino)methylidene derivatives. This highlights the role of such dimethylamino derivatives in the formation of complex heterocyclic structures (Tverdokhlebov et al., 2003).
Antileukemic Activity of Pyrrolizine Derivatives
Research has shown that certain dimethyl 2,3-dihydro-1H-pyrrolizine derivatives exhibit promising antileukemic activity. The use of dimethylamino derivatives in the synthesis of these compounds underscores their potential in medicinal chemistry (Ladurée et al., 1989).
Antimicrobial Activity of Pyrrole Derivatives
The synthesis of novel pyrrole derivatives, including (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, has demonstrated significant in vitro antimicrobial activities. This indicates the potential of dimethylamino derivatives in the development of new antimicrobial agents (Hublikar et al., 2019).
Hydrogen Bonding in Acid−Amide Structures
Research involving 2,2-dimethylbutynoic acid with pyridone terminus has demonstrated intermolecular hydrogen bonding involving amide and carboxylic acid groups. This study provides insights into the hydrogen bonding capabilities of dimethylamino derivatives (Wash, Maverick, Chiefari, & Lightner, 1997).
Reversible Blocking of Amino Groups
Research on maleic anhydride derivatives, including dimethylmaleic anhydride, has explored their use in the reversible blocking of amino groups. This demonstrates the chemical versatility of dimethylamino derivatives in protein chemistry (Dixon & Perham, 1968).
Antitumor and Antibacterial Activities
Studies on various cyclopentanone derivatives, including 5-(dimethylaminomethyl)cyclopentanone-3-carboxylic acid hydrochloride, have shown significant antitumor and antibacterial activities, highlighting the therapeutic potential of such compounds (Umezawa & Kinoshita, 1957).
Eigenschaften
IUPAC Name |
5-[(dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-10(2)5-6-3-4-7(9-6)8(11)12;/h3-4,9H,5H2,1-2H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAYBLNESIWFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(N1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[(6-Chloro-1H-indol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2969014.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide](/img/structure/B2969015.png)
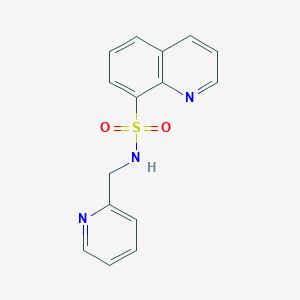
![N-(3,4-dimethylphenyl)-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2969019.png)
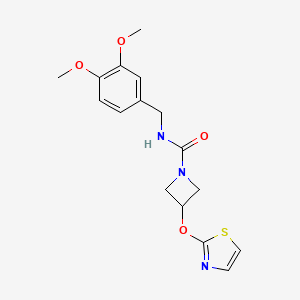

![[1-(Methylamino)cycloheptyl]methanol](/img/structure/B2969022.png)
![3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2969024.png)
![N-(4-ethoxy-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2969025.png)

